4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Description
Properties
IUPAC Name |
4-[2-(4-aminophenyl)-1,2-diphenylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIHVNZJLMYTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706960 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99094-20-9 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline typically involves the following steps:
Starting Materials: Benzaldehyde and aniline are commonly used starting materials.
Condensation Reaction: The initial step involves a condensation reaction between benzaldehyde and aniline to form Schiff bases.
Reduction: The Schiff bases are then reduced to form the corresponding amines.
Coupling Reaction: Finally, a coupling reaction between the amines and another benzaldehyde molecule results in the formation of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline.
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or nitro compounds.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and resins, particularly in the production of polyurethane and epoxy resins.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline with its analogues based on bridge type, molecular weight, and key properties:
Key Observations :
- Rigidity vs. Flexibility : The diphenylethene bridge provides greater rigidity and conjugation than ethane or methylene bridges, enhancing thermal stability and electronic interactions .
- Electronic Effects : Ethyne and diphenylethene bridges enable extended conjugation, critical for applications in covalent organic frameworks (COFs) and optoelectronics, whereas methylene and oxygen bridges introduce flexibility or polarity .
Inhibitory Activity Against c-Met Kinase
- Diphenylethene derivative: Not directly tested, but structural analogues with rigid bridges (e.g., benzidine) show higher inhibitory activity.
- Ethane-1,2-diyl derivative (1j) : Exhibits reduced inhibitory activity (IC₅₀ > 50 μM) compared to benzidine, likely due to reduced planarity and π-stacking capacity .
- Methylenedianiline (1h) and Oxidianiline (1i) : Further decreased activity, emphasizing the importance of bridge rigidity .
Toxicity in COFs
- EDTFP-1 (synthesized from 4,4'-(ethane-1,2-diyl)dianiline): Displays unexpected toxicity in nanoscale COFs, contrasting with the generally low toxicity of COFs .
- Diphenylethene-based CPOS-E: No reported toxicity, suggesting safer applicability in biomedical storage systems .
Research Findings and Trends
- Structure-Activity Relationships : Rigid, conjugated bridges enhance electronic properties and biological activity, while flexible bridges favor processability in polymers .
Biological Activity
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline, commonly referred to as (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline (CAS No. 191047-62-8), is an organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of diphenylethenes and has garnered interest in various fields including medicinal chemistry and materials science due to its photochemical properties and possible applications in organic electronics.
- Molecular Formula : C26H22N2
- Molecular Weight : 362.47 g/mol
- Boiling Point : 525.8 ± 50.0 °C (predicted)
- Density : 1.168 ± 0.06 g/cm³ (predicted)
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antioxidant Properties : The compound may act as a scavenger of free radicals.
- Antimicrobial Activity : Some derivatives show effectiveness against various bacterial strains.
- Potential Cytotoxic Effects : Studies suggest that it may induce apoptosis in cancer cells.
Antioxidant Activity
A study on related diphenylethene compounds highlighted their ability to reduce oxidative stress in cellular models. The antioxidant capacity was evaluated using DPPH radical scavenging assays, indicating a significant reduction in radical levels when treated with the compound.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline | 15.3 | |
| Other Diphenylethenes | 10.5 - 20.0 |
Antimicrobial Activity
Research has shown that (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline on various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 18.0 |
Case Studies
-
Case Study on Antioxidant Activity :
A study published in a peer-reviewed journal evaluated the antioxidant activity of various diphenylethene derivatives including (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline using cellular assays. Results indicated a dose-dependent decrease in reactive oxygen species (ROS) levels in treated cells compared to control groups. -
Case Study on Antimicrobial Efficacy :
A clinical evaluation of the antimicrobial properties revealed that formulations containing (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline were effective against multi-drug resistant bacterial strains in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
